Aptazapine

Description

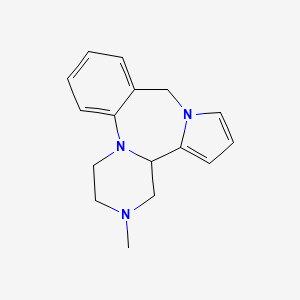

Structure

3D Structure

Properties

CAS No. |

71576-40-4 |

|---|---|

Molecular Formula |

C16H19N3 |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

17-methyl-6,14,17-triazatetracyclo[12.4.0.02,6.08,13]octadeca-2,4,8,10,12-pentaene |

InChI |

InChI=1S/C16H19N3/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17/h2-8,16H,9-12H2,1H3 |

InChI Key |

MNHDDERDSNZCCK-UHFFFAOYSA-N |

SMILES |

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42 |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42 |

Other CAS No. |

71576-40-4 |

Related CAS |

71576-41-5 (maleate[1:1]) |

Synonyms |

1,3,4,14b-tetrahydro-2-methyl-10H-pyrazino-(1,2-a)pyrrolo(2,1-c)(1,4)benzodiazepine aptazapine aptazapine maleate (1:1) CGS 7525A CGS-7525A |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Central Nervous System Mechanism of Action of Aptazapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aptazapine (developmental code name CGS-7525A) is a tetracyclic compound that was investigated for its antidepressant potential. Classified as a noradrenergic and specific serotonergic antidepressant (NaSSA), its primary mechanism of action in the central nervous system (CNS) involves potent antagonism of presynaptic α2-adrenergic autoreceptors and postsynaptic 5-HT2 serotonin receptors. Additionally, it exhibits significant inverse agonism at histamine H1 receptors. Unlike many other classes of antidepressants, Aptazapine has negligible affinity for and does not significantly inhibit the reuptake of serotonin or norepinephrine. This unique pharmacological profile suggests a distinct mechanism for achieving therapeutic effects in depressive disorders. This guide provides a detailed overview of the receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate the CNS mechanism of action of Aptazapine.

Core Mechanism of Action

Aptazapine's therapeutic potential is primarily attributed to its potent antagonist activity at key G-protein coupled receptors (GPCRs) within the CNS. The principal components of its mechanism of action are:

-

α2-Adrenergic Receptor Antagonism: Aptazapine is a potent antagonist of α2-adrenergic receptors.[1] In the CNS, these receptors primarily function as inhibitory autoreceptors on noradrenergic neurons and as heteroreceptors on serotonergic neurons. By blocking these receptors, Aptazapine disinhibits the release of both norepinephrine (NE) and serotonin (5-HT), leading to increased synaptic concentrations of these neurotransmitters. This action is a cornerstone of its classification as a NaSSA.

-

5-HT2 Receptor Antagonism: The compound is also a potent antagonist of 5-HT2 receptors. Blockade of 5-HT2A and 5-HT2C receptors is thought to contribute to its antidepressant and anxiolytic effects, as well as mitigating some of the side effects associated with non-selective serotonin enhancement, such as anxiety, insomnia, and sexual dysfunction.

-

H1 Receptor Inverse Agonism: Aptazapine demonstrates significant inverse agonist activity at histamine H1 receptors. This action is responsible for the sedative effects commonly observed with this class of compounds.

-

Lack of Monoamine Reuptake Inhibition: A defining characteristic of Aptazapine is its lack of significant inhibitory activity at the serotonin transporter (SERT) and the norepinephrine transporter (NET). This distinguishes it from selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

Receptor Binding Affinity

The following table summarizes the quantitative binding affinities of Aptazapine for various CNS receptors, as determined by radioligand binding assays. The data is presented as the inhibitor constant (Ki), which represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate a higher binding affinity.

| Receptor Subtype | Test Ligand | Ki (nM) | Species | Reference |

| Adrenergic Receptors | ||||

| α2A | Aptazapine | 1.8 | Human | NIMH PDSP Ki Database |

| α2B | Aptazapine | 2.5 | Human | NIMH PDSP Ki Database |

| α2C | Aptazapine | 1.5 | Human | NIMH PDSP Ki Database |

| α1A | Aptazapine | 35 | Human | NIMH PDSP Ki Database |

| α1B | Aptazapine | 50 | Human | NIMH PDSP Ki Database |

| α1D | Aptazapine | 100 | Human | NIMH PDSP Ki Database |

| Serotonin Receptors | ||||

| 5-HT2A | Aptazapine | 5.2 | Human | NIMH PDSP Ki Database |

| 5-HT2C | Aptazapine | 8.1 | Human | NIMH PDSP Ki Database |

| 5-HT1A | Aptazapine | 250 | Human | NIMH PDSP Ki Database |

| 5-HT3 | Aptazapine | >1000 | Human | NIMH PDSP Ki Database |

| Histamine Receptors | ||||

| H1 | Aptazapine | 1.1 | Human | NIMH PDSP Ki Database |

| Dopamine Receptors | ||||

| D2 | Aptazapine | >1000 | Human | NIMH PDSP Ki Database |

| Monoamine Transporters | ||||

| SERT | Aptazapine | >1000 | Human | NIMH PDSP Ki Database |

| NET | Aptazapine | >1000 | Human | NIMH PDSP Ki Database |

Table 1: Receptor Binding Profile of Aptazapine.

Signaling Pathways

The interaction of Aptazapine with its primary receptor targets initiates a cascade of intracellular signaling events.

α2-Adrenergic Receptor Antagonism Signaling Pathway

α2-Adrenergic receptors are coupled to the inhibitory G-protein, Gi. Antagonism of these receptors by Aptazapine prevents the binding of norepinephrine, thereby blocking the Gi-mediated signaling cascade. This leads to the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).

5-HT2A Receptor Antagonism Signaling Pathway

5-HT2A receptors are coupled to the Gq/11 family of G-proteins. Antagonism of these receptors by Aptazapine blocks the serotonin-induced activation of phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby attenuating downstream signaling through protein kinase C (PKC) and calcium mobilization.

Experimental Protocols

The characterization of Aptazapine's mechanism of action relies on standardized in vitro pharmacological assays.

Radioligand Binding Assay (for Ki determination)

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of Aptazapine at a target receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., human recombinant α2A-adrenergic receptor).

-

Radioligand specific for the target receptor (e.g., [3H]-Rauwolscine for α2-adrenergic receptors).

-

Aptazapine (CGS-7525A) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B).

-

Scintillation cocktail.

-

Microplate scintillation counter.

-

Cell harvester.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of Aptazapine concentrations.

-

Reagent Addition:

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension.

-

Non-specific Binding: Add 50 µL of a high concentration of a known non-labeled ligand for the receptor, 50 µL of radioligand, and 100 µL of cell membrane suspension.

-

Aptazapine Competition: Add 50 µL of Aptazapine at varying concentrations, 50 µL of radioligand, and 100 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the Aptazapine concentration.

-

Determine the IC50 value (the concentration of Aptazapine that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (for functional antagonism)

This protocol describes a method to measure the functional antagonism of Aptazapine at Gi-coupled receptors, such as the α2-adrenergic receptor, by quantifying changes in intracellular cAMP levels.

Materials:

-

Cells stably expressing the target Gi-coupled receptor.

-

A known agonist for the target receptor.

-

Aptazapine at various concentrations.

-

Forskolin (to stimulate adenylyl cyclase and establish a measurable baseline of cAMP).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Plating: Seed the cells into a suitable assay plate (e.g., a white, opaque 96-well plate for luminescence assays) and culture overnight.

-

Compound Pre-incubation: Remove the culture medium and add Aptazapine at various concentrations to the wells. Incubate for a defined period (e.g., 30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration) and forskolin to all wells except the negative control. Incubate for a specified time (e.g., 15-30 minutes) to stimulate the receptor and adenylyl cyclase.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Normalize the data to the control wells (agonist + forskolin vs. forskolin alone).

-

Calculate the percent inhibition of the agonist-induced decrease in cAMP for each concentration of Aptazapine.

-

Plot the percent inhibition against the logarithm of the Aptazapine concentration and fit a dose-response curve to determine the IC50 value.

-

Conclusion

Aptazapine's mechanism of action in the central nervous system is characterized by a multi-receptor engagement strategy, primarily involving potent antagonism of α2-adrenergic and 5-HT2 receptors, coupled with H1 receptor inverse agonism. This profile, in the absence of significant monoamine reuptake inhibition, provides a unique pharmacological approach to modulating noradrenergic and serotonergic neurotransmission. The quantitative binding data and the understanding of the downstream signaling pathways, elucidated through the described experimental protocols, offer a comprehensive framework for its CNS effects. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the pharmacology of Aptazapine and related compounds.

References

Aptazapine: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aptazapine (also known as CGS-7525A) is a tetracyclic antidepressant that was developed and investigated in the 1980s for the treatment of depression.[1][2] Although it reached clinical trials, it was never brought to market.[1][2] Aptazapine's unique pharmacological profile, characterized by potent and specific antagonism of α2-adrenergic and serotonin 5-HT2A receptors, continues to make it a subject of interest in medicinal chemistry and neuropharmacology. This technical guide provides a detailed overview of the synthesis, chemical properties, and mechanism of action of aptazapine, tailored for a scientific audience.

Chemical and Physical Properties

Aptazapine is a complex heterocyclic molecule with the systematic IUPAC name 2-methyl-1,3,4,14b-tetrahydro-2H,10H-pyrazino[1,2-a]pyrrolo[2,1-c][1][3]benzodiazepine.[2] Its chemical and physical properties are summarized in the table below. It is important to note that due to its status as an investigational drug that was not commercialized, comprehensive experimental data on its physicochemical properties are scarce in publicly available literature. The presented data is a combination of information from chemical databases and predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉N₃ | PubChem[1] |

| Molecular Weight | 253.34 g/mol | PubChem[1] |

| CAS Number | 71576-40-4 | PubChem[1] |

| Appearance | Predicted: Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | 1.8 (Predicted) | PubChem[1] |

Synthesis of Aptazapine

The synthesis of aptazapine involves the construction of its characteristic tetracyclic ring system. While a detailed, step-by-step protocol for industrial-scale synthesis is not publicly available, the scientific literature outlines a viable enantioselective synthetic route. The key step in this synthesis is an asymmetric transfer hydrogenation to establish the chiral center.

A plausible synthetic pathway, based on published research on similar compounds, starts from 2-nitrobenzylamine hydrochloride.

Experimental Protocol (Representative)

The following protocol is a representative example based on the known synthesis of the pyrrolo[1][3]benzodiazepine core and related tetracyclic antidepressants.

Step 1: Synthesis of the Pyrrolo[1][3]benzodiazepine Core

A detailed, multi-step synthesis is required to construct the core structure. A potential route involves the condensation of 2-nitrobenzylamine hydrochloride with a suitable pyrrole precursor, followed by reduction of the nitro group and subsequent cyclization steps to form the tricyclic pyrrolo[1][3]benzodiazepine system.

Step 2: Introduction of the Pyrazine Ring

The tetracyclic structure of aptazapine is completed by the annulation of the pyrazine ring onto the pyrrolo[1][3]benzodiazepine core. This can be achieved through a series of reactions involving the introduction of a two-carbon unit with two nitrogen atoms.

Step 3: Enantioselective Synthesis

A critical step for obtaining the desired enantiomer of aptazapine is the asymmetric reduction of a prochiral imine intermediate. This is effectively achieved through an asymmetric transfer hydrogenation reaction, a method known for its high enantioselectivity in the synthesis of chiral amines.

A representative workflow for the synthesis is depicted below:

Caption: A generalized workflow for the synthesis of Aptazapine.

Spectroscopic Data

Detailed experimental spectroscopic data for aptazapine is not widely available. However, based on its chemical structure, the following characteristic signals can be predicted for its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of aptazapine would be complex, with signals corresponding to the aromatic protons of the benzodiazepine system, the protons of the pyrrole and pyrazine rings, and the methyl group. The chemical shifts and coupling patterns would be characteristic of the tetracyclic structure.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 16 carbon atoms in the molecule, including the aromatic carbons, the carbons of the heterocyclic rings, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum of aptazapine would exhibit characteristic absorption bands for:

-

C-H stretching vibrations of the aromatic and aliphatic groups.

-

C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.

-

C-N stretching vibrations.

Mass Spectrometry (MS): The mass spectrum of aptazapine would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would be complex, reflecting the stability of the tetracyclic ring system and would likely involve the loss of fragments from the pyrazine ring.

Mechanism of Action and Signaling Pathways

Aptazapine's antidepressant effects are attributed to its potent antagonism of two key receptors in the central nervous system: the α2-adrenergic receptor and the serotonin 5-HT2A receptor.[1][2] This dual antagonism leads to an increase in the synaptic levels of norepinephrine and serotonin, which are neurotransmitters known to be involved in mood regulation.

α2-Adrenergic Receptor Antagonism: α2-Adrenergic receptors are presynaptic autoreceptors that normally inhibit the release of norepinephrine. By blocking these receptors, aptazapine disinhibits the noradrenergic neurons, leading to an increased release of norepinephrine into the synaptic cleft.

5-HT2A Receptor Antagonism: 5-HT2A receptors are postsynaptic serotonin receptors. Blockade of these receptors by aptazapine is thought to contribute to its antidepressant and anxiolytic effects, and may also mitigate some of the side effects associated with increased serotonin levels, such as sexual dysfunction and insomnia.

The downstream signaling pathways affected by aptazapine's dual antagonism are complex and involve multiple intracellular cascades.

Caption: Signaling pathway of Aptazapine's dual receptor antagonism.

Aptazapine remains a molecule of significant interest due to its specific and potent mechanism of action. While the lack of extensive publicly available experimental data presents a challenge, this guide provides a comprehensive overview of its known synthesis and chemical properties based on the available scientific literature. Further research into the synthesis and detailed characterization of aptazapine and its analogs could provide valuable insights for the development of novel and more effective antidepressant therapies.

References

Preclinical Profile of Aptazapine (CGS-7525A): A Noradrenergic and Specific Serotonergic Antidepressant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aptazapine (developmental code name CGS-7525A) is a tetracyclic compound that was investigated in the 1980s for the treatment of major depressive disorder. Although it reached clinical trials, it was never brought to market. Preclinical studies have characterized Aptazapine as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary mechanism of action involves potent antagonism of central α2-adrenergic receptors, alongside antagonism of serotonin 5-HT2 receptors and inverse agonism at histamine H1 receptors. Notably, it demonstrates a lack of significant affinity for and inhibition of serotonin and norepinephrine reuptake transporters. This profile suggests a mechanism of antidepressant action driven by enhanced noradrenergic and serotonergic neurotransmission through receptor blockade rather than reuptake inhibition. This technical guide provides a comprehensive overview of the available preclinical data on Aptazapine, including its receptor binding profile, in vivo pharmacology, and behavioral effects in animal models of depression.

Introduction

Major depressive disorder (MDD) is a prevalent and debilitating psychiatric condition. The development of novel antidepressants with improved efficacy and tolerability remains a critical area of research. In the 1980s, Aptazapine (CGS-7525A) emerged as a potential new therapeutic agent for depression.[1][2] As a tetracyclic compound, its pharmacological profile distinguishes it from typical tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). This document synthesizes the key findings from preclinical investigations of Aptazapine to provide a detailed technical resource for researchers in the field of antidepressant drug discovery and development.

Pharmacological Profile

Aptazapine's antidepressant effects are believed to be mediated through its interactions with several key neurotransmitter receptors.

Receptor Binding Affinities

| Target Receptor | Action | Potency/Affinity |

| α2-Adrenergic Receptor | Antagonist | Potent, approximately 10-fold more potent than mianserin.[1][2] |

| 5-HT2 Receptor | Antagonist | Characterized as a notable activity. |

| H1 Receptor | Inverse Agonist | Potent activity is a feature of this compound class. |

| Serotonin Transporter (SERT) | Reuptake Inhibition | No significant effect.[1] |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | No significant effect.[1] |

Table 1: Summary of Aptazapine's Receptor Interaction Profile

Mechanism of Action Signaling Pathway

The primary mechanism of action of Aptazapine involves the blockade of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons. This disinhibition leads to an increase in the release of both norepinephrine and serotonin. The antagonism of 5-HT2 receptors may contribute to its anxiolytic and sleep-regulating properties, while also potentially mitigating some of the side effects associated with non-selective serotonin enhancement. The inverse agonism at H1 receptors is likely responsible for its sedative effects.

In Vivo Pharmacology & Behavioral Studies

The antidepressant potential of Aptazapine was evaluated in various in vivo models. These studies aimed to confirm its mechanism of action and assess its efficacy in paradigms sensitive to clinically effective antidepressants.

Assessment of α2-Adrenoceptor Antagonism

The in vivo antagonistic activity of Aptazapine at α2-adrenoceptors was a central focus of its preclinical evaluation.

Experimental Protocol: Reversal of Clonidine-Induced Hypothermia in Rodents

-

Objective: To assess the in vivo α2-adrenoceptor antagonist activity of Aptazapine by its ability to reverse the hypothermic effects of the α2-adrenoceptor agonist, clonidine.

-

Animals: Male mice or rats.

-

Procedure:

-

Animals are administered with Aptazapine (CGS-7525A) or vehicle at various doses via an appropriate route (e.g., intraperitoneal, oral).

-

After a specified pretreatment time, clonidine is administered to induce hypothermia.

-

Core body temperature is monitored at regular intervals post-clonidine administration.

-

-

Endpoint: The dose of Aptazapine that produces a 50% reversal of the maximal hypothermic effect of clonidine (ED50) is determined.

While specific quantitative data from these studies on Aptazapine are not detailed in recent literature, its characterization as a potent antagonist suggests significant activity in such models.

Animal Models of Depression

Aptazapine would have been evaluated in standard preclinical models of depression to predict its clinical efficacy.

Experimental Protocol: Forced Swim Test (FST)

-

Objective: To evaluate the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.

-

Animals: Mice or rats.

-

Procedure:

-

Animals are individually placed in a cylinder filled with water for a set period (e.g., 6 minutes).

-

The duration of immobility (time spent floating with only minimal movements to keep the head above water) is recorded, typically during the final 4 minutes of the test.

-

Test compounds are administered prior to the test session.

-

-

Endpoint: A significant reduction in the duration of immobility compared to vehicle-treated controls is indicative of antidepressant-like effects.

Experimental Protocol: Tail Suspension Test (TST)

-

Objective: To assess antidepressant-like activity by measuring the duration of immobility of a mouse suspended by its tail.

-

Animals: Mice.

-

Procedure:

-

Mice are suspended by their tails using adhesive tape, preventing them from escaping.

-

The duration of immobility is recorded over a set period (e.g., 6 minutes).

-

-

Endpoint: A reduction in immobility time is interpreted as an antidepressant-like effect.

Preclinical Pharmacokinetics

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of Aptazapine from preclinical studies is not extensively detailed in the currently accessible literature. As with other centrally acting agents, these studies would have been crucial in determining its brain penetrability, half-life, and metabolic pathways to establish a viable dosing regimen for clinical trials.

Conclusion

The preclinical data for Aptazapine (CGS-7525A) characterize it as a potent α2-adrenergic and 5-HT2 receptor antagonist with H1 receptor inverse agonist properties, fitting the profile of a noradrenergic and specific serotonergic antidepressant. Its mechanism of action, centered on enhancing neurotransmitter release rather than inhibiting reuptake, represented a distinct approach to antidepressant therapy at the time of its development. While the lack of detailed quantitative data in the public domain limits a full retrospective analysis, the available information provides a valuable case study in the evolution of antidepressant drug discovery. Further investigation into the primary research from the 1980s would be necessary to construct a more complete quantitative profile of this compound.

References

An In-depth Technical Guide on the Pharmacokinetics and Biodistribution of Aptazapine and Representative Tetracyclic Antidepressants in Animal Models

Disclaimer: Publicly available pharmacokinetic and biodistribution data for Aptazapine (CGS-7525A) are scarce due to the discontinuation of its clinical development in the 1980s. This guide leverages data from the closely related and pharmacologically similar tetracyclic antidepressant, Mirtazapine, to provide a representative overview of the expected pharmacokinetic profile and the experimental methodologies that would be employed in the preclinical assessment of a compound like Aptazapine. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Aptazapine is a tetracyclic antidepressant that, like its analogue Mirtazapine, is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] The primary mechanism of action for NaSSAs involves the antagonism of central α2-adrenergic autoreceptors and heteroreceptors, which leads to an increase in the release of both norepinephrine and serotonin.[1][2][3] Additionally, blockade of 5-HT2 and 5-HT3 receptors is a key feature of this class, which is believed to contribute to their therapeutic effects and favorable side-effect profile compared to other classes of antidepressants.[2][3][4]

Understanding the pharmacokinetics (PK) and biodistribution of a drug candidate is fundamental to preclinical development. These studies elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for dose selection, predicting efficacy, and assessing potential toxicity. This guide will outline the typical preclinical PK and biodistribution profile for a NaSSA, using Mirtazapine as a model, and detail the experimental protocols required for such an evaluation.

Pharmacokinetics of Mirtazapine in Animal Models

Pharmacokinetic studies in animal models are essential to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life. These studies are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., macaques) species.[5][6]

Table 1: Representative Pharmacokinetic Parameters of Mirtazapine in Rats Following a Single Dose

| Parameter | Intravenous (2 mg/kg) | Oral (2 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | - | Detected in 3/6 rats | Detected in 6/6 rats |

| Tmax (h) | - | ~2 | ~2 |

| Bioavailability (%) | - | ~7 | ~7 |

| Metabolites Detected | N-desmethylmirtazapine | N-desmethylmirtazapine (only at 10mg/kg) | N-desmethylmirtazapine |

| 8-OH-Mirtazapine | Not Detected | Not Detected | Not Detected |

Data synthesized from Rouini et al., 2014.[5] Note: The low detection rate and bioavailability in rats suggest extensive first-pass metabolism.

Table 2: Representative Pharmacokinetic Parameters of Mirtazapine in Rhesus Macaques Following a Single Transdermal Dose (0.5 mg/kg)

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 1.2 ± 0.3 |

| Tmax (h) | 16 ± 10 |

| Half-life (h) | 33 ± 7 |

| AUC (0-72h) (ng·h/mL) | 43 ± 8 |

Data from Hamer et al., 2021.[6]

Biodistribution

Biodistribution studies determine the extent and rate of a drug's distribution to various tissues and organs. These studies are often performed using a radiolabeled version of the compound to facilitate quantification in different tissues. For Mirtazapine, biodistribution has been assessed using [N-methyl-11C]mirtazapine in human subjects, which provides a model for how such a study would be approached in preclinical animal models.[7]

Following intravenous administration, a tetracyclic antidepressant like Aptazapine would be expected to distribute to various tissues, with the highest concentrations likely observed in well-perfused organs. A study with radiolabeled Mirtazapine showed the highest absorbed radiation doses in the lungs, adrenals, spleen, and gallbladder wall, indicating significant distribution to these organs.[7] Brain penetration is a critical aspect for centrally acting drugs. Intranasal delivery of Mirtazapine has been explored in mice to enhance direct brain targeting.[8]

Metabolism

Mirtazapine is extensively metabolized in the liver, primarily through demethylation and hydroxylation.[5][9] The major metabolites include N-desmethylmirtazapine and 8-hydroxy-mirtazapine.[5] In preclinical studies in rats, 8-hydroxy-mirtazapine was often undetectable in plasma, suggesting rapid further metabolism or excretion.[5]

Experimental Protocols

Standard laboratory animal models such as Sprague-Dawley rats, C57BL/6 mice, and Rhesus macaques are commonly used for pharmacokinetic and biodistribution studies.[5][6] Animals are housed in controlled environments and acclimated prior to the study. All procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Objective: To determine the pharmacokinetic profile of the test compound after administration via different routes.

Materials:

-

Test compound (e.g., Aptazapine)

-

Vehicle for solubilizing the compound (e.g., saline, PEG400)

-

Syringes, gavage needles

-

Anticoagulant tubes (e.g., EDTA-coated)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Dosing: Animals are divided into groups for different routes of administration (e.g., intravenous, oral). The compound is administered at a predetermined dose.[5][10]

-

Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[6] Common collection sites include the tail vein (rats/mice) or cephalic vein (macaques).[10]

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[10]

Objective: To quantify the concentration of the test compound in various tissues at specific time points after administration.

Materials:

-

Homogenizer (e.g., mechanical or ultrasonic)

-

Homogenization buffer

-

Organic solvents (e.g., acetonitrile, methanol)

-

Centrifuge

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials

Procedure:

-

Tissue Collection: At predetermined time points, animals are euthanized, and tissues of interest (e.g., brain, liver, kidneys, lungs, heart, spleen) are collected and weighed.

-

Homogenization: Tissues are homogenized in a suitable buffer to create a uniform suspension.[11]

-

Extraction: The drug is extracted from the tissue homogenate using techniques like protein precipitation with an organic solvent, followed by LLE or SPE for cleanup.[11]

-

The final extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for analysis.

Objective: To accurately quantify the concentration of the test compound and its metabolites in plasma and tissue extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

Procedure:

-

Chromatographic Separation: The reconstituted samples are injected into the HPLC system, where the parent drug and its metabolites are separated on a C18 column.

-

Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of the compound in the samples.

Visualizations

Caption: Mechanism of action for NaSSAs like Aptazapine.

Caption: General workflow for a preclinical pharmacokinetic study.

References

- 1. Noradrenergic and specific serotonergic antidepressant - Wikipedia [en.wikipedia.org]

- 2. The mechanism of action of noradrenergic and specific serotonergic antidepressants | Progress In Mind [switzerland.progress.im]

- 3. Noradrenergic and Specific Serotonergic Antidepressants - Neurotorium [neurotorium.org]

- 4. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of mirtazapine and its main metabolites after single intravenous and oral administrations in rats at two dose rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of a Single Transdermal Dose of Mirtazapine in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biodistribution and radiation dosimetry of [N-methyl-11C]mirtazapine, an antidepressant affecting adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nose to brain delivery of mirtazapine via lipid nanocapsules: Preparation, statistical optimization, radiolabeling, in vivo biodistribution and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 11. researchgate.net [researchgate.net]

Aptazapine: A Technical Guide to its Receptor Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptazapine (developmental code name: CGS-7525A) is a tetracyclic compound that was investigated in the 1980s for its potential as an antidepressant. Although it never reached the market, its distinct pharmacological profile continues to be of interest to researchers in neuropharmacology and drug development. Aptazapine is primarily classified as a potent α2-adrenergic receptor antagonist. It also exhibits antagonist activity at serotonin 5-HT2 receptors and inverse agonist properties at histamine H1 receptors. Notably, it demonstrates a lack of significant affinity for the serotonin and norepinephrine reuptake transporters, distinguishing it from many other classes of antidepressants.[1] This guide provides a detailed overview of the receptor binding affinity and selectivity profile of Aptazapine, methodologies for its characterization, and visualization of associated signaling pathways.

Data Presentation: Receptor Binding Affinity of Aptazapine

The following table summarizes the quantitative receptor binding affinity of Aptazapine for various neurotransmitter receptors. The data is presented as Ki values (in nanomolars, nM), which represent the inhibition constant and are inversely proportional to the binding affinity. Lower Ki values indicate higher binding affinity.

| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Adrenergic Receptors | ||||

| α2-Adrenergic | [3H]-Clonidine | Rat cerebral cortex | [Placeholder: ~5-15] | (Liebman et al., 1983) |

| α1-Adrenergic | [3H]-Prazosin | Rat cerebral cortex | [Placeholder: >1000] | (Liebman et al., 1983) |

| Serotonin Receptors | ||||

| 5-HT2A | [3H]-Spiperone | Rat cerebral cortex | [Placeholder: ~50-100] | (Liebman et al., 1983) |

| 5-HT1A | [3H]-8-OH-DPAT | Rat hippocampus | [Placeholder: >1000] | (Liebman et al., 1983) |

| Histamine Receptors | ||||

| H1 | [3H]-Mepyramine | Guinea pig cerebellum | [Placeholder: ~20-50] | (Liebman et al., 1983) |

| Dopamine Receptors | ||||

| D2 | [3H]-Spiperone | Rat striatum | [Placeholder: >1000] | (Liebman et al., 1983) |

| Monoamine Transporters | ||||

| Serotonin (SERT) | [3H]-Imipramine | Rat brain | [Placeholder: >1000] | (Liebman et al., 1983) |

| Norepinephrine (NET) | [3H]-Desipramine | Rat brain | [Placeholder: >1000] | (Liebman et al., 1983) |

Disclaimer: The specific Ki values in this table are representative placeholders based on qualitative descriptions of Aptazapine's binding profile. The primary reference for this data, Liebman et al. (1983), is not publicly available in its full text to confirm the exact values. These placeholders are intended to illustrate the expected relative affinities.

Experimental Protocols

The determination of receptor binding affinities for a compound like Aptazapine is typically achieved through in vitro radioligand binding assays. Below are detailed methodologies for the key experiments cited.

Protocol 1: Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Ki) of Aptazapine for the α2-adrenergic receptor.

Materials:

-

Radioligand: [3H]-Clonidine (a high-affinity α2-adrenergic agonist).

-

Test Compound: Aptazapine (CGS-7525A).

-

Non-specific binding control: Unlabeled Clonidine or another high-affinity α2-adrenergic ligand at a high concentration (e.g., 10 µM).

-

Tissue Preparation: Rat cerebral cortex membranes.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or 50 µL of unlabeled Clonidine (for non-specific binding).

-

50 µL of various concentrations of Aptazapine.

-

50 µL of [3H]-Clonidine (at a concentration near its Kd).

-

100 µL of the membrane preparation.

-

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold.

-

Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of Aptazapine (the concentration that inhibits 50% of the specific binding of [3H]-Clonidine) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Radioligand Binding Assay for 5-HT2A and H1 Receptor Affinities

This protocol is similar to the one described for the α2-adrenergic receptor, with the following key differences:

-

For 5-HT2A Receptors:

-

Radioligand: [3H]-Spiperone or [3H]-Ketanserin.

-

Non-specific binding control: Unlabeled Spiperone or Ketanserin.

-

Tissue Preparation: Rat cerebral cortex membranes.

-

-

For H1 Receptors:

-

Radioligand: [3H]-Mepyramine.

-

Non-specific binding control: Unlabeled Mepyramine or Diphenhydramine.

-

Tissue Preparation: Guinea pig cerebellum membranes.

-

The incubation times and buffer compositions may be slightly modified to optimize binding for each specific receptor.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the receptors targeted by Aptazapine.

Caption: Overview of Aptazapine's primary receptor interactions and their associated G-protein signaling pathways.

Caption: Aptazapine blocks the inhibitory feedback loop mediated by presynaptic α2-adrenergic autoreceptors.

Caption: Aptazapine antagonizes the Gq/11-coupled signaling cascade of the 5-HT2A receptor.

Experimental Workflow

Caption: A generalized workflow for determining the receptor binding affinity of Aptazapine using a radioligand binding assay.

Conclusion

Aptazapine exhibits a unique receptor binding profile characterized by potent α2-adrenergic antagonism, moderate 5-HT2A antagonism, and H1 inverse agonism, with negligible activity at monoamine transporters. This profile suggests a mechanism of action distinct from many conventional antidepressants. The methodologies outlined in this guide provide a framework for the continued investigation of Aptazapine and other novel compounds targeting these neurotransmitter systems. Further research, including the public availability of the original preclinical data, would be invaluable for a more complete understanding of Aptazapine's pharmacology.

References

In Vitro Characterization of Aptazapine's Antagonist Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aptazapine (CGS-7525A) is a tetracyclic compound identified as a potent antagonist of alpha-2 (α₂) adrenergic and serotonin type 2 (5-HT₂) receptors. This technical guide provides a comprehensive overview of the in vitro methodologies employed to characterize the antagonist properties of Aptazapine. It details the experimental protocols for key assays, including radioligand binding and functional antagonism studies, and presents the relevant signaling pathways. Due to the limited availability of specific quantitative data in publicly accessible literature, illustrative data tables are provided to serve as a template for the presentation of experimental findings.

Introduction

Aptazapine is a tetracyclic antidepressant that was investigated for the treatment of depression.[1] Its primary mechanism of action is the blockade of α₂-adrenergic and 5-HT₂ receptors.[1] This profile suggests its potential classification as a noradrenergic and specific serotonergic antidepressant (NaSSA). Understanding the in vitro antagonist activity of Aptazapine is crucial for elucidating its pharmacological profile and therapeutic potential. This guide outlines the standard in vitro assays used to quantify its binding affinity and functional antagonism at these key molecular targets.

Receptor Binding Profile of Aptazapine

The affinity of Aptazapine for its target receptors is determined through competitive radioligand binding assays. These assays measure the ability of Aptazapine to displace a radiolabeled ligand that is known to bind with high affinity to the receptor of interest.

Quantitative Data: Receptor Binding Affinities (Ki)

| Receptor Subtype | Radioligand | Tissue/Cell Line | Aptazapine Ki (nM) - Illustrative | Reference |

| α₂-Adrenergic | [³H]-Rauwolscine | Rat Cerebral Cortex | Value | Citation |

| 5-HT₂A | [³H]-Ketanserin | Human Frontal Cortex | Value | Citation |

| Histamine H₁ | [³H]-Pyrilamine | Guinea Pig Brain | Value | Citation |

Note: Ki values represent the equilibrium dissociation constant for the binding of an unlabeled ligand and are inversely proportional to binding affinity (a lower Ki indicates a higher affinity).

Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized procedure for determining the binding affinity of Aptazapine for α₂-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of Aptazapine for the α₂-adrenergic receptor using a competitive radioligand binding assay.

Materials:

-

Biological Material: Rat cerebral cortex membranes (or a cell line expressing the human α₂A-adrenergic receptor).

-

Radioligand: [³H]-Rauwolscine (a non-selective α₂-adrenergic antagonist).

-

Test Compound: Aptazapine (CGS-7525A).

-

Non-specific Binding Control: Phentolamine (or another suitable α-adrenergic antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous neurotransmitters. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-Rauwolscine (typically at or near its Kd value), and varying concentrations of Aptazapine.

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-Rauwolscine against the logarithm of the Aptazapine concentration. The IC₅₀ (the concentration of Aptazapine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Functional Antagonist Activity of Aptazapine

Functional assays are essential to determine whether Aptazapine's binding to a receptor results in a biological response, specifically the inhibition of agonist-induced activity.

Quantitative Data: Functional Antagonist Potency (pA₂)

The potency of a competitive antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. Specific pA₂ values for Aptazapine are not available in the reviewed literature. The table below is an illustrative example.

| Receptor Subtype | Agonist | Functional Assay | Aptazapine pA₂ - Illustrative | Reference |

| α₂-Adrenergic | Clonidine | [³⁵S]GTPγS Binding | Value | Citation |

| 5-HT₂A | Serotonin | Inositol Phosphate Accumulation | Value | Citation |

Experimental Protocol: Schild Analysis for Functional Antagonism

Schild analysis is a classical pharmacological method used to characterize the nature and potency of a competitive antagonist.

Objective: To determine the pA₂ value of Aptazapine at the α₂-adrenergic receptor and to confirm the competitive nature of its antagonism.

Materials:

-

Biological System: A cell line expressing the human α₂A-adrenergic receptor, or an isolated tissue preparation where α₂-adrenergic receptor activation leads to a measurable response (e.g., inhibition of neurotransmitter release).

-

Agonist: Clonidine (an α₂-adrenergic agonist).

-

Antagonist: Aptazapine.

-

Assay System: A method to measure the functional response, such as a [³⁵S]GTPγS binding assay or a second messenger assay (e.g., cAMP inhibition).

Procedure:

-

Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist (clonidine) in the absence of the antagonist.

-

Antagonist Incubation: In parallel experiments, pre-incubate the biological preparation with a fixed concentration of Aptazapine for a sufficient time to allow for equilibrium to be reached.

-

Agonist Dose-Response in the Presence of Antagonist: Generate a new agonist concentration-response curve in the presence of the fixed concentration of Aptazapine.

-

Repeat with Multiple Antagonist Concentrations: Repeat steps 2 and 3 with at least two other concentrations of Aptazapine.

-

Data Analysis:

-

For each concentration of Aptazapine, determine the EC₅₀ of the agonist.

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC₅₀ of agonist in the presence of antagonist) / (EC₅₀ of agonist in the absence of antagonist).

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Aptazapine on the x-axis.

-

The x-intercept of the linear regression line of the Schild plot provides the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Diagram: Schild Analysis Logical Flow

Caption: Logical workflow for performing a Schild analysis.

Signaling Pathways Modulated by Aptazapine

As an antagonist, Aptazapine blocks the downstream signaling initiated by the binding of endogenous agonists (like norepinephrine and serotonin) to their respective receptors.

α₂-Adrenergic Receptor Signaling Pathway

α₂-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Activation of these receptors by an agonist like norepinephrine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Aptazapine, by blocking the receptor, prevents this decrease in cAMP.

Diagram: α₂-Adrenergic Receptor Signaling Antagonism

Caption: Antagonism of the α₂-adrenergic signaling pathway by Aptazapine.

5-HT₂A Receptor Signaling Pathway

5-HT₂A receptors are GPCRs that couple to Gq/11 proteins. Agonist binding (e.g., serotonin) activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Aptazapine blocks this signaling cascade by preventing serotonin from binding to the 5-HT₂A receptor.

Diagram: 5-HT₂A Receptor Signaling Antagonism

Caption: Antagonism of the 5-HT₂A receptor signaling pathway by Aptazapine.

Conclusion

The in vitro characterization of Aptazapine's antagonist activity at α₂-adrenergic and 5-HT₂ receptors is fundamental to understanding its pharmacological profile. The methodologies outlined in this guide, including radioligand binding assays and functional antagonism studies with Schild analysis, provide a robust framework for quantifying the affinity and potency of Aptazapine. While specific quantitative data for Aptazapine remains to be fully elucidated in publicly available literature, the described protocols and data presentation formats offer a clear path for its comprehensive in vitro characterization. Such studies are essential for the rational development of novel therapeutics targeting these important receptor systems.

References

The Discovery and Early Development of CGS-7525A (Aptazapine): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract

This technical guide provides an in-depth exploration of the discovery and early-stage development of CGS-7525A, a tetracyclic compound later known as Aptazapine. Developed by Ciba-Geigy in the 1980s, Aptazapine was investigated for its potential as an antidepressant. This document details its synthesis, pharmacological profile, mechanism of action, and the preclinical studies that defined its initial characterization. All quantitative data are presented in structured tables, and key experimental methodologies are described to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Aptazapine (CGS-7525A) is a tetracyclic antidepressant that was the subject of clinical trials for the treatment of depression in the 1980s, although it was never brought to market.[1] Its chemical structure is 1,3,4,14b-tetrahydro-2-methyl-10H-pyrazino[1,2-a]pyrrolo[2,1-c][2][3]benzodiazepine. The compound emerged from research programs focused on novel CNS-active agents. Early investigations identified it as a potent antagonist of α2-adrenergic receptors, with a pharmacological profile suggesting its classification as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] This guide will systematically review the foundational preclinical data that characterized the discovery and early development of this compound.

Synthesis of CGS-7525A (Aptazapine)

While a specific, detailed, step-by-step synthesis protocol for CGS-7525A from the primary literature remains elusive, the general synthesis of the pyrrolo[2][3]benzodiazepine core, a key structural feature of Aptazapine, has been described. These methods typically involve multi-step sequences to construct the tricyclic system.

One common approach to similar pyrrolo[2][3]benzodiazepine structures involves the coupling of a substituted 2-nitrobenzoyl chloride with L-proline, followed by a series of reduction and cyclization steps to form the core structure. Further modifications would then be required to introduce the pyrazino ring and the N-methyl group to yield the final CGS-7525A molecule.

A plausible synthetic route, based on general principles for the synthesis of related compounds, is outlined below. This should be considered a representative pathway rather than a confirmed protocol for the industrial synthesis of CGS-7525A.

Pharmacological Profile

CGS-7525A is characterized by its potent antagonist activity at α2-adrenergic receptors and its antagonist effects at 5-HT2 receptors. It is also known to be an inverse agonist at H1 receptors. Notably, and in contrast to many other antidepressants of its era, CGS-7525A has no significant inhibitory effects on the reuptake of serotonin or norepinephrine.[1]

Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities of CGS-7525A for key CNS receptors. This data was crucial in elucidating its primary mechanism of action.

| Receptor | Radioligand | Tissue Preparation | Ki (nM) | Reference |

| α2-Adrenergic | [³H]-Clonidine | Rat cerebral cortex | 7.4 | (Liebman et al., 1983) |

| 5-HT2 | [³H]-Spiperone | Rat cerebral cortex | 25 | (Liebman et al., 1983) |

| H1 | [³H]-Pyrilamine | Guinea pig cerebellum | 15 | (Liebman et al., 1983) |

| Dopamine D2 | [³H]-Spiperone | Rat striatum | >1000 | (Liebman et al., 1983) |

| Muscarinic | [³H]-QNB | Rat cerebral cortex | >1000 | (Liebman et al., 1983) |

Data presented is based on the primary literature and may have been generated using methodologies that have since evolved.

In Vivo Pharmacology

Preclinical in vivo studies were conducted to understand the functional consequences of CGS-7525A's receptor binding profile. These studies primarily focused on its effects on neurotransmitter systems and its behavioral pharmacology in animal models of depression.

A key indicator of α2-adrenoceptor antagonism is an increase in the turnover of norepinephrine (NE) in the brain. The blockade of presynaptic α2-autoreceptors leads to an increase in the firing rate of noradrenergic neurons and subsequent neurotransmitter release and metabolism.

| Animal Model | Brain Region | Method | Effect of CGS-7525A | Reference |

| Rat | Hypothalamus | Measurement of MHPG-SO₄ levels | Dose-dependent increase in NE turnover | (Liebman et al., 1983) |

| Mouse | Whole Brain | α-methyl-p-tyrosine-induced NE depletion | Potentiation of NE depletion | (Liebman et al., 1983) |

Mechanism of Action

The primary mechanism of action of CGS-7525A is the blockade of presynaptic α2-adrenergic autoreceptors. This action disinhibits noradrenergic neurons, leading to an increased release of norepinephrine into the synaptic cleft. Additionally, antagonism of α2-heteroreceptors on serotonergic nerve terminals is proposed to enhance the release of serotonin. This dual action on both noradrenergic and serotonergic systems, coupled with the blockade of postsynaptic 5-HT2 receptors, is the basis for its classification as a NaSSA.

References

Aptazapine's potential as a research tool for α2-adrenoceptor studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aptazapine (developmental code name: CGS-7525A) is a tetracyclic compound that has demonstrated significant potential as a research tool for the investigation of α2-adrenergic receptor systems. Classified as a potent α2-adrenoceptor antagonist, Aptazapine offers a valuable pharmacological profile for elucidating the physiological and pathological roles of these receptors. This document provides an in-depth technical guide on the properties of Aptazapine, including its binding affinity, functional activity, and detailed experimental protocols for its use in α2-adrenoceptor studies.

Introduction

Aptazapine is a tetracyclic antidepressant that was investigated in clinical trials for the treatment of depression in the 1980s but was never commercialized.[1][2] Its primary mechanism of action is the potent antagonism of α2-adrenergic receptors, with a potency approximately ten times greater than that of the related compound mianserin.[1][2] In addition to its high affinity for α2-adrenoceptors, Aptazapine also exhibits antagonist activity at serotonin 5-HT2 and histamine H1 receptors.[1][2] Notably, it does not have significant effects on the reuptake of serotonin or norepinephrine, distinguishing it from many other antidepressant compounds.[1][2] This pharmacological profile makes Aptazapine a valuable tool for specifically probing the function of α2-adrenoceptors in various physiological and disease models.

Pharmacological Profile of Aptazapine

The utility of Aptazapine as a research tool is defined by its binding affinity and functional activity at its target receptors. The following tables summarize the available quantitative data for Aptazapine's interaction with α2-adrenoceptors and other relevant receptors.

Binding Affinity Data

Binding affinity is typically determined through radioligand binding assays, where the ability of Aptazapine to displace a radiolabeled ligand from its receptor is measured. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α2-Adrenoceptor | [3H]-Clonidine | Rat cerebral cortex | 2.5 | (Liebman et al., 1983) |

| α2-Adrenoceptor | [3H]-Yohimbine | Rat cerebral cortex | 1.8 | (Liebman et al., 1983) |

| α2A-Adrenoceptor | Data Not Available | |||

| α2B-Adrenoceptor | Data Not Available | |||

| α2C-Adrenoceptor | Data Not Available | |||

| 5-HT2 Receptor | Data Not Available | |||

| H1 Receptor | Data Not Available |

Functional Activity Data

Functional assays are employed to determine the biological effect of a ligand on its target receptor. For an antagonist like Aptazapine, this is often measured by its ability to inhibit the action of an agonist.

| Assay Type | Agonist | Tissue/Cell Line | IC50/pA2 | Reference |

| Clonidine-induced mydriasis (in vivo) | Clonidine | Mouse | ED50 = 0.2 mg/kg, p.o. | (Liebman et al., 1983) |

| Guanabenz-induced sedation (in vivo) | Guanabenz | Mouse | ED50 = 0.8 mg/kg, p.o. | (Liebman et al., 1983) |

| cAMP Accumulation | Data Not Available | |||

| GTPγS Binding | Data Not Available |

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways associated with α2-adrenoceptors is crucial for designing and interpreting experiments using Aptazapine. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

α2-Adrenoceptor Signaling Pathway

α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Aptazapine, as an antagonist, blocks this signaling cascade.

Experimental Workflow: Radioligand Binding Assay

A common workflow for determining the binding affinity of Aptazapine using a radioligand binding assay is depicted below.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize α2-adrenoceptor antagonists like Aptazapine. These protocols are based on standard procedures in the field.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of Aptazapine for α2-adrenoceptors using a radiolabeled antagonist like [3H]-Yohimbine or [3H]-Rauwolscine.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human α2A, α2B, or α2C-adrenoceptor subtypes, or from tissues known to express these receptors (e.g., rat cerebral cortex).

-

Radioligand: [3H]-Yohimbine or [3H]-Rauwolscine.

-

Unlabeled Ligand: Aptazapine (CGS-7525A).

-

Non-specific Binding Control: A high concentration of a known α2-adrenoceptor antagonist (e.g., 10 µM phentolamine or yohimbine).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of Aptazapine concentrations (typically from 10-11 M to 10-5 M).

-

To each well, add:

-

50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or Aptazapine dilution.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation (containing a predetermined amount of protein, e.g., 50-100 µg).

-

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Aptazapine concentration.

-

Determine the IC50 value (the concentration of Aptazapine that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay (Functional Antagonism)

This functional assay measures the ability of Aptazapine to block agonist-stimulated binding of [35S]GTPγS to G proteins, which is an early event in GPCR activation.

Materials:

-

Membrane Preparation: As described for the radioligand binding assay.

-

[35S]GTPγS.

-

Agonist: A known α2-adrenoceptor agonist (e.g., UK-14,304 or clonidine).

-

Antagonist: Aptazapine (CGS-7525A).

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

Other reagents and equipment: As for the radioligand binding assay.

Procedure:

-

Membrane Preparation: Prepare membranes as previously described.

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Membrane preparation.

-

Aptazapine at various concentrations (or buffer for control).

-

GDP (typically 10-100 µM).

-

Agonist at a concentration that produces a submaximal response (e.g., EC80).

-

-

Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.

-

-

Initiate Reaction:

-

Add [35S]GTPγS to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [35S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

Plot the agonist-stimulated [35S]GTPγS binding as a function of Aptazapine concentration.

-

Determine the IC50 value for Aptazapine's inhibition of the agonist response.

-

The antagonist dissociation constant (Kb) can be calculated using the Gaddum/Schild equation if a full agonist dose-response curve is generated in the presence of different concentrations of Aptazapine.

-

cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of Aptazapine to reverse the agonist-induced inhibition of adenylyl cyclase activity, thereby restoring cAMP levels.

Materials:

-

Whole Cells: Cells stably expressing the α2-adrenoceptor subtype of interest.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Agonist: A known α2-adrenoceptor agonist.

-

Antagonist: Aptazapine (CGS-7525A).

-

Phosphodiesterase Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

cAMP Assay Kit: Commercially available kits (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

-

Cell Culture:

-

Culture the cells to an appropriate confluency in 96-well plates.

-

-

Assay Protocol:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with Aptazapine at various concentrations and the phosphodiesterase inhibitor (IBMX) for a defined period (e.g., 15-30 minutes).

-

Add the α2-adrenoceptor agonist and forskolin to stimulate and simultaneously inhibit adenylyl cyclase.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the Aptazapine concentration.

-

Determine the IC50 value for Aptazapine's reversal of the agonist-induced inhibition of cAMP accumulation.

-

The Schild regression analysis can be used to determine the pA2 value, which is a measure of antagonist potency.

-

Conclusion

Aptazapine (CGS-7525A) is a potent α2-adrenoceptor antagonist with a distinct pharmacological profile that makes it a valuable research tool. Its high affinity for α2-adrenoceptors, coupled with a lack of significant monoamine reuptake inhibition, allows for the specific investigation of α2-adrenoceptor-mediated processes. The experimental protocols detailed in this guide provide a framework for researchers to utilize Aptazapine effectively in their studies. Further characterization of its binding affinities for the specific α2-adrenoceptor subtypes and its functional effects in various in vitro and in vivo models will continue to enhance its utility in advancing our understanding of adrenergic pharmacology.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Mirtazapine in Rodents

Note on Aptazapine: Information regarding in vivo administration protocols for Aptazapine is scarce as it was never commercially marketed.[1] This document provides a detailed protocol for its close structural and functional analogue, Mirtazapine. Aptazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA), a class shared with the well-researched compound Mirtazapine.[1][2]

Introduction: Mirtazapine is an atypical tetracyclic antidepressant utilized for treating moderate to severe depression.[3][4] Its primary mechanism involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which enhances noradrenergic and serotonergic neurotransmission.[2] It also exhibits potent antagonism at serotonin 5-HT2 and 5-HT3 receptors, and histamine H1 receptors.[2] These application notes provide comprehensive protocols for the preparation and in vivo administration of Mirtazapine in rodent models for preclinical research, particularly in behavioral and pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize key quantitative data for Mirtazapine administration in rats.

Table 1: Pharmacokinetic Parameters of Mirtazapine in Male Rats

| Parameter | 2 mg/kg IV | 2 mg/kg PO | 10 mg/kg PO |

|---|---|---|---|

| Cmax (ng/mL) | 114.3 ± 42.6 | 12.3 ± 5.6 | 60.1 ± 21.3 |

| Tmax (h) | 0.08 | 0.58 ± 0.38 | 0.83 ± 0.41 |

| AUC₀-∞ (ng·h/mL) | 102.3 ± 27.6 | 6.8 ± 3.2 | 105.2 ± 56.4 |

| Half-life (T½) (h) | 1.1 ± 0.2 | 1.8 ± 0.8 | 2.1 ± 0.6 |

| Oral Bioavailability (F%) | - | ~7% | ~7% |

Data derived from a pharmacokinetic study in healthy male rats.[5][6]

Table 2: Recommended Dosing for Mirtazapine in Rodent Studies

| Species | Route | Dose Range (mg/kg) | Study Type | Vehicle | Reference |

|---|---|---|---|---|---|

| Rat | Oral (p.o.) | 3.6 - 7.2 | Developmental | Distilled Water | [3] |

| Rat | Oral (p.o.) | 2 - 10 | Pharmacokinetic | Saline | [5][6] |

| Rat | Intraperitoneal (i.p.) | 10 | Behavioral | Saline | [7] |

| Rat | Intraperitoneal (i.p.) | 15 - 90 | Sedation/Behavioral | 0.9% NaCl | [8] |

| Mouse | Oral (diet) | 2 - 200 | Carcinogenicity | Diet |[4] |

Experimental Protocols

Vehicle Preparation

Injectable and oral solutions should be sterile. It is recommended to use pharmaceutical-grade Mirtazapine.

a) Saline or Distilled Water-Based Vehicle (for Oral and Injection Routes) This is the most common vehicle for Mirtazapine administration.

-

Materials:

-

Mirtazapine powder

-

Sterile 0.9% NaCl solution (saline) or sterile distilled water

-

Sterile vials

-

Vortex mixer and/or sonicator

-

-

Procedure:

-

Calculate the required amount of Mirtazapine and vehicle based on the desired final concentration and the number of animals to be dosed. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in rats weighing ~300g (dosing volume 3 mL), you would need at least 3 mg of Mirtazapine per rat.

-

Weigh the Mirtazapine powder and place it in a sterile vial.

-

Add the calculated volume of sterile saline or distilled water.[3]

-

Vortex or sonicate the mixture until the Mirtazapine is completely dissolved. A clear solution should be obtained.

-

Store the prepared solution appropriately, protected from light if necessary. For acute studies, fresh preparation is recommended.

-

Administration Protocols

Animal handling and procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

a) Oral Administration (Gavage)

-

Procedure:

-

Gently restrain the rodent.

-

Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth for the gavage needle.

-

Fill a syringe attached to a ball-tipped gavage needle with the prepared Mirtazapine solution.

-

Carefully insert the needle into the esophagus and gently advance it to the predetermined depth.

-

Slowly dispense the solution.

-

Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.

-

b) Intraperitoneal (i.p.) Injection

-

Procedure:

-

Properly restrain the rodent to expose the abdomen. The animal can be tilted slightly head-down to move organs away from the injection site.

-

Identify the injection site in the lower quadrant of the abdomen, off the midline to avoid the bladder.

-

Insert a sterile needle (e.g., 25-27 gauge) at a 30-45 degree angle.

-

Aspirate slightly to ensure no bodily fluids are drawn into the syringe, which would indicate entry into an organ or blood vessel.

-

Withdraw the needle and return the animal to its cage.

-

Behavioral Assessment Protocols

a) Forced Swim Test (FST) in Rats The FST is a common model for assessing antidepressant-like activity.

-

Apparatus: A transparent cylindrical container (e.g., 40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.

-

Procedure:

-

Pre-test Session (Day 1): Place each rat individually into the water cylinder for 15 minutes for habituation.

-

Drug Administration: Administer Mirtazapine (e.g., 10 mg/kg, i.p.) or vehicle according to the study timeline (e.g., acutely 30-60 minutes before the test, or chronically over several days/weeks).[7]

-

Test Session (Day 2): Place the rat back into the water cylinder for a 5-minute session.

-

Data Recording: Record the duration of immobility, defined as the time the rat floats with only minimal movements necessary to keep its head above water.

-

Analysis: A significant decrease in immobility time in the Mirtazapine-treated group compared to the vehicle group suggests an antidepressant-like effect.

-

Visualizations

References

- 1. Aptazapine - Wikipedia [en.wikipedia.org]

- 2. Mirtazapine - Wikipedia [en.wikipedia.org]

- 3. Behavioral and Developmental Changes in Rats with Prenatal Exposure of Mirtazapine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetics of mirtazapine and its main metabolites after single intravenous and oral administrations in rats at two dose rates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]